![molecular formula C9H5N3S B14379097 {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile CAS No. 88716-72-7](/img/structure/B14379097.png)
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of pyridine-2-thiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between sulfanyl-containing molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
While specific medical applications are still under investigation, the compound’s potential to interact with biological targets suggests it could be explored for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thiol: Shares the pyridine and sulfanyl groups but lacks the propanedinitrile moiety.
Malononitrile: Contains the nitrile groups but lacks the pyridine and sulfanyl components.
2-((Dimethylamino)(pyridin-2-yl)sulfanyl)methylenepropanedinitrile: A derivative with a dimethylamino group, offering different reactivity and properties.
Uniqueness
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and molecules.
Properties
CAS No. |
88716-72-7 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(pyridin-2-ylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C9H5N3S/c10-5-8(6-11)7-13-9-3-1-2-4-12-9/h1-4,7H |
InChI Key |
JDQKBYHSHKYCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


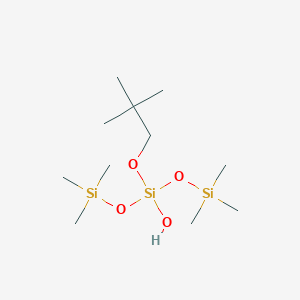

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
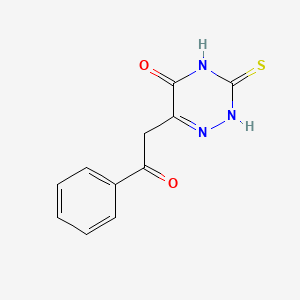
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

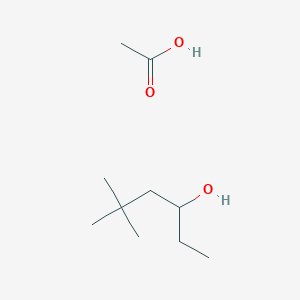
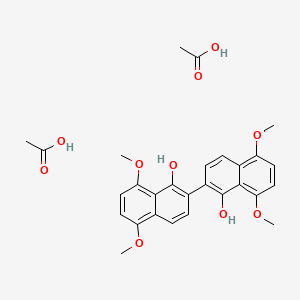
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

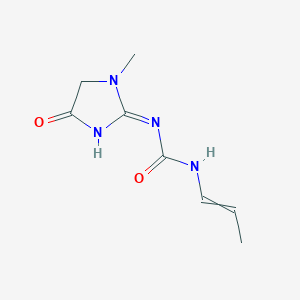
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
